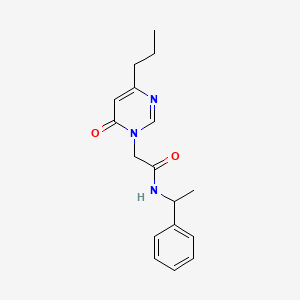2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
CAS No.: 1203260-76-7
Cat. No.: VC4682212
Molecular Formula: C17H21N3O2
Molecular Weight: 299.374
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1203260-76-7 |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.374 |
| IUPAC Name | 2-(6-oxo-4-propylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C17H21N3O2/c1-3-7-15-10-17(22)20(12-18-15)11-16(21)19-13(2)14-8-5-4-6-9-14/h4-6,8-10,12-13H,3,7,11H2,1-2H3,(H,19,21) |
| Standard InChI Key | CSAAJDMVDGDFIH-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)N(C=N1)CC(=O)NC(C)C2=CC=CC=C2 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a pyrimidin-6-one core substituted at position 4 with a propyl group (-CH2CH2CH3) and at position 1 with an acetamide moiety. The acetamide nitrogen is further bonded to a 1-phenylethyl group (C6H5-CH(CH3)-), creating a chiral center. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(6-oxo-4-propylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide | |
| Molecular Formula | C17H21N3O2 | |
| Molecular Weight | 299.374 g/mol | |
| SMILES | CCCCC1=CC(=O)N(C=N1)CC(=O)NC(C)c2ccccc2 | Derived |
Structural Note: Discrepancies exist between the "1-phenylethyl" designation in the query and the "2-phenylethyl" configuration in source. This may reflect stereochemical variations or nomenclature inconsistencies requiring crystallographic validation.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocol exists in literature, analogous pyrimidinone derivatives are typically synthesized via:
-
Cyclocondensation: β-Diketones react with ureas/thioureas under acidic conditions to form pyrimidinone cores .
-
Biginelli Reaction: Three-component coupling of aldehydes, urea, and ethyl acetoacetate.
-
Post-Functionalization: Acetamide installation via nucleophilic acyl substitution on preformed pyrimidinones .
Example Reaction Scheme
-
Pyrimidinone Formation:
-
Acetamide Coupling:
-
Nucleophilic Displacement:
Physicochemical Properties
Experimental and Predicted Data
Thermal Stability: Pyrimidinones generally decompose above 200°C, with acetamide linkages susceptible to hydrolysis under strongly acidic/basic conditions .
Biological Activity and Mechanisms
Hypothesized Targets
Based on structural analogs (e.g., , , ):
-
Kinase Inhibition: Pyrimidinones disrupt ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
-
G-Protein-Coupled Receptors (GPCRs): Phenylethyl groups may modulate adrenergic or dopaminergic receptors .
-
Wnt/β-Catenin Pathway: Analogous 2,4-diaminopyrimidines act as Wnt signal modulators in oncology .
In Silico Predictions
-
ADMET Profile:
Research Gaps and Future Directions
Unresolved Questions
-
Stereochemical Impact: Does the 1-phenylethyl vs. 2-phenylethyl configuration alter bioactivity?
-
Target Identification: High-throughput screening needed to confirm kinase/receptor targets.
-
Metabolic Fate: No in vivo pharmacokinetic data available.
Recommended Studies
-
X-ray Crystallography: Resolve absolute configuration and intermolecular interactions.
-
Kinase Profiling: Use panels (e.g., KinomeScan) to identify inhibitory activity.
-
In Vivo Efficacy: Evaluate antitumor/neuroprotective effects in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume